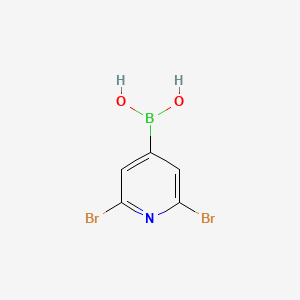

2,6-Dibromopyridine-4-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

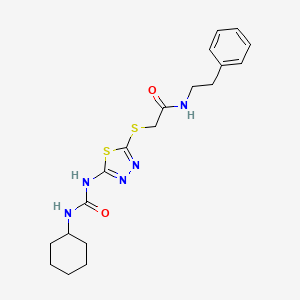

2,6-Dibromopyridine-4-boronic acid is an organic molecule used in various fields of research and industry, including organic synthesis and medicinal chemistry. It is used as a tridentate chelating ligand and in the formation of macrocycles containing the terpyridine moiety .

Molecular Structure Analysis

The molecular weight of 2,6-Dibromopyridine-4-boronic acid pinacol ester, a related compound, is 362.86 . The IUPAC name is 2,6-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The InChI code is 1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 .Chemical Reactions Analysis

2,6-Dibromopyridine-4-boronic acid is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalysed homocoupling .Wissenschaftliche Forschungsanwendungen

Regioselective Suzuki Cross-Coupling Reactions

Boronic acids, including compounds similar to "2,6-Dibromopyridine-4-boronic acid," are pivotal in Suzuki cross-coupling reactions. For example, 2,4-Dibromopyridine undergoes regioselective Suzuki cross-coupling with several alkenyl(aryl) boronic acids, leading to 4-bromo-2-carbon substituted pyridines. This reaction, under palladium catalysis, showcases the utility of boronic acids in synthesizing complex organic structures difficult to prepare otherwise (Sicre, Alonso-Gómez, & Cid, 2006).

Diol Recognition and Discrimination

Fluorinated boronic acid-appended bipyridinium salts derived from bipyridines have been synthesized for diol-containing analyte detection and differentiation at physiological conditions via (19)F NMR spectroscopy. This application is crucial for recognizing bioanalytes such as catechol, dopamine, and various sugars at low mM concentrations, highlighting the role of boronic acids in biochemical sensing and recognition (Axthelm, Görls, Schubert, & Schiller, 2015).

Carbohydrate-Binding Boronic Acids

A new class of carbohydrate-binding boronic acids has been described, demonstrating superior complexing capabilities with glycopyranosides under physiologically relevant conditions. This finding is significant for the development of oligomeric receptors and sensors aimed at the selective recognition of cell-surface glycoconjugates, leveraging the unique interactions between boronic acids and diols (Dowlut & Hall, 2006).

Fluorescent Chemosensors

Boronic acids serve as the foundation for fluorescent chemosensors targeting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The interaction between boronic acid and cis-1,2- or 1,3-diol forms the basis for these sensors, which are crucial for the detection and diagnosis of various biological and chemical substances (Huang et al., 2012).

Microwave-Assisted Synthesis

Boronic acid derivatives have been utilized in the rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines via a microwave-assisted one-pot cyclization/Suzuki coupling approach. This method emphasizes the role of boronic acids in the synthesis of diverse compound libraries, showcasing their tolerance to various reaction conditions and their utility in metal-catalyzed reactions (Dimauro & Kennedy, 2007).

Safety and Hazards

Zukünftige Richtungen

The synthesis of pyridinylboronic acids and esters, including 2,6-Dibromopyridine-4-boronic acid, is a promising area of research. These compounds have potential applications in the inhibition of protein-protein interactions, which are recognized as one of the main factors in controlling protein function in living cells .

Eigenschaften

IUPAC Name |

(2,6-dibromopyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFBYDLBSSITNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Br)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromopyridine-4-boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2641972.png)

![4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2641979.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2641983.png)